Product packaging for 1,3-Dihydro-2-benzofuran-5-ylmethanol(Cat. No.:CAS No. 89424-84-0)

1,3-Dihydro-2-benzofuran-5-ylmethanol

Cat. No.: B1320279
CAS No.: 89424-84-0
M. Wt: 150.17 g/mol
InChI Key: VPKXUXMJVPZFBB-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0) is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is characterized by a benzofuran core structure, a privileged scaffold in medicinal chemistry that is known for its widespread presence in biologically active molecules . As such, this compound serves as a versatile and valuable building block for the synthesis of more complex chemical structures, particularly in the pharmaceutical industry where it can be used as a precursor for active pharmaceutical ingredients or other bioactive substances . Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive research due to their diverse pharmacological activities. Studies have shown that compounds containing the benzofuran core can exhibit a range of strong biological activities, including anti-tumor, antibacterial, antioxidative, and anti-viral properties . Notable examples of approved drugs featuring a benzofuran moiety include the antiarrhythmic drug amiodarone and psoralen, which is used in dermatological therapy . The primary amino group and other functional groups on the benzofuran core make it a key intermediate for constructing molecules with potential therapeutic value for conditions such as central nervous system diseases, inflammatory diseases, and more . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXUXMJVPZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600196
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89424-84-0
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dihydro-2-benzofuran-5-yl)methanol
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Synthetic Methodologies for 1,3 Dihydro 2 Benzofuran 5 Ylmethanol and Its Analogues

Established Routes for Dihydrobenzofuran Core Synthesis

The construction of the 2,3-dihydrobenzofuran (B1216630) nucleus is a central theme in heterocyclic chemistry. Methodologies can be broadly categorized into cyclization reactions, biomimetic approaches, and transformations from existing benzofuran (B130515) structures.

Cyclization Reactions in Dihydrobenzofuran Formation

The formation of the dihydrobenzofuran ring system is frequently achieved through intramolecular cyclization reactions, often facilitated by transition metal catalysts. These methods offer high efficiency and control over the molecular architecture.

Palladium-catalyzed reactions are prominent in this field. For instance, a [4+1] cyclization reaction using a palladium catalyst can synthesize enantioselective dihydrobenzofurans from aryl ethers and cyclic vinyl methylene (B1212753) ketones, achieving yields between 38–89%. nih.gov Another palladium-catalyzed approach involves the intramolecular coupling of C(sp³)–H and C(sp²)-H bonds in alkyl phenyl ethers to furnish the dihydrobenzofuran core in yields ranging from 33–99%. nih.gov

Rhodium catalysts have also been employed effectively. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.org Similarly, rhodium-catalyzed annulation of 2-alkenylphenols and N-phenoxyacetamides can produce these scaffolds in excellent yields, around 90%. nih.gov

Copper-catalyzed methods provide another avenue. For example, a copper/BOX complex can catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to yield enantiomerically enriched 2,3-dihydrobenzofurans. mdpi.com Additionally, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with various nucleophiles represent a powerful strategy for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

Table 1: Overview of Selected Cyclization Methodologies for Dihydrobenzofuran Synthesis
Catalyst SystemReaction TypeStarting MaterialsYield RangeReference
Palladium[4+1] CyclizationAryl ethers, Cyclic vinyl methylene ketones38-89% nih.gov
Rhodium(III)[3+2] AnnulationN-phenoxyacetamides, 1,3-DienesHigh organic-chemistry.org
Copper/BOX ComplexCarbene Insertion / Lewis Acid Activation2-imino-substituted phenols, Aryl diazoacetates31-98% mdpi.com
PalladiumIntramolecular C-H CouplingAlkyl phenyl ethers33-99% nih.gov

Biomimetic Approaches to Dihydrobenzofuran Lignans (B1203133)

Lignans, a class of natural products featuring the dihydrobenzofuran skeleton, are biosynthesized through the oxidative coupling of phenylpropanoid units. researchgate.net This natural process has inspired biomimetic synthetic strategies. A key approach involves the oxidative dimerization of hydroxycinnamic acid esters, such as caffeic esters. researchgate.net

This method mimics the natural biosynthetic pathway and can generate the core structure in a single step under mild conditions. researchgate.net The choice of the oxidizing agent is crucial as it dictates the coupling outcome. For instance, using silver oxide (Ag₂O) as the oxidant tends to form the dihydrobenzofuran skeleton, whereas manganese-based oxidants can lead to other lignan (B3055560) types. researchgate.net These biomimetic routes are instrumental in synthesizing not only naturally occurring lignans but also "unnatural" analogs for further study. researchgate.net The process often involves late-stage radical cyclizations, which can be mimicked using techniques like redox-neutral photocatalysis to construct complex molecular architectures. springernature.com

Reductive Transformations from Benzofuran Precursors

A straightforward and common method for synthesizing the 2,3-dihydrobenzofuran core is through the reduction of the corresponding aromatic benzofuran. nih.gov Catalytic hydrogenation is the most prevalent technique for this transformation.

Various catalyst systems have been developed to achieve high selectivity for the reduction of the furan (B31954) ring while preserving the benzene (B151609) ring's aromaticity. Ruthenium-based catalysts have shown particular efficacy. Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) can selectively hydrogenate a variety of substituted benzofurans to their dihydro-derivatives in high yields (over 90%) and selectivity. acs.orgrwth-aachen.de The synergy between palladium and ruthenium has also been exploited; depositing a small amount of palladium on a commercial Ru/C catalyst significantly enhances its activity for benzofuran hydrogenation at low temperatures, achieving selectivities for 2,3-dihydrobenzofuran as high as 92%. acs.orgthieme-connect.com

Table 2: Catalysts for Selective Hydrogenation of Benzofurans
CatalystDescriptionSelectivity/YieldReference
Ru@SILP-LARuthenium nanoparticles on a Lewis-acid-functionalized supported ionic liquid phase>90% yield acs.orgrwth-aachen.de
Pd^Ru/CPalladium deposited on Ruthenium on CarbonUp to 92% selectivity acs.org

Targeted Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol and its Structural Isomers

While the synthesis of the core dihydrobenzofuran ring is well-established, the targeted synthesis of specific derivatives like this compound requires functional group manipulation at the 5-position of the ring.

Reductive Synthetic Pathways to Benzofuranmethanol Derivatives

A direct and reliable method for synthesizing benzylic alcohols, such as (2,3-dihydro-1-benzofuran-5-yl)methanol, is the reduction of a corresponding carbonyl compound. This typically involves the reduction of an aldehyde, ketone, carboxylic acid, or ester functionality at the desired position on the dihydrobenzofuran ring.

Standard reducing agents are employed for these transformations. For instance, a 5-formyl-2,3-dihydrobenzofuran (an aldehyde) or a methyl 5-carboxylate-2,3-dihydrobenzofuran (an ester) can be reduced to the target 5-hydroxymethyl derivative. The choice of reducing agent depends on the specific functional group being reduced and the presence of other sensitive groups in the molecule. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters and carboxylic acids, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for aldehydes and ketones. While direct synthetic examples for (2,3-dihydro-1-benzofuran-5-yl)methanol are not detailed in the provided search results, this reductive approach represents a standard and logical synthetic route from an appropriately functionalized precursor.

Oxidation-Reduction Sequences for Benzylic Alcohol Formation

An alternative to the direct reduction of a pre-installed carbonyl group is a sequence involving oxidation and subsequent reduction, or the direct oxidation of a benzylic C-H bond. The selective oxidation of a methyl group at the 5-position of the dihydrobenzofuran ring to a primary alcohol is a challenging transformation, as over-oxidation to the aldehyde or carboxylic acid is a common side reaction. nih.govbeilstein-journals.org

Modern methods have been developed for the selective monooxygenation of benzylic C-H bonds. For example, using bis(methanesulfonyl) peroxide as an oxidant allows for the selective synthesis of benzylic alcohols. nih.gov The reaction proceeds by forming a benzylic mesylate intermediate, which is then hydrolyzed under mild conditions to yield the desired alcohol. nih.gov This approach avoids the use of a reduction step and is tolerant of many functional groups. nih.gov Another strategy involves the use of N-heterocycle-stabilized iodanes, which can oxidize benzylic alcohols to aldehydes without overoxidation. beilstein-journals.org A subsequent reduction step would then yield the target alcohol. These oxidation-reduction sequences provide a versatile toolkit for accessing benzylic alcohols on the dihydrobenzofuran scaffold. ru.nl

Emerging and Sustainable Synthetic Approaches

The development of synthetic methodologies for this compound and its analogues has increasingly focused on principles of green and sustainable chemistry. These emerging approaches aim to reduce reliance on heavy metals, improve enantioselectivity, and utilize milder reaction conditions. Key advancements in this area include the use of organocatalysis, metal-free reaction pathways, and chemoenzymatic strategies.

Organocatalytic and Metal-Free Syntheses

In the quest for more environmentally benign synthetic routes, organocatalysis and transition-metal-free syntheses have gained significant traction for the construction of the dihydrobenzofuran scaffold. nih.gov These methods offer an alternative to traditional metal-catalyzed reactions, often providing high yields and selectivity under mild conditions. nih.gov

Organocatalysis, in particular, has been successfully employed for the enantioselective synthesis of related dihydroisobenzofuran structures through intramolecular oxa-Michael reactions. For instance, cinchona squaramide-based organocatalysts have been used to facilitate the cyclization of enones and α,β-unsaturated esters that contain benzylic alcohols. organic-chemistry.orgresearchgate.net This approach yields 1,3-dihydroisobenzofuranyl-1-methylene ketones and esters with excellent yields and high enantioselectivities. organic-chemistry.org

Transition-metal-free strategies often leverage tandem reactions to construct the heterocyclic system in a one-pot process. nih.gov One such approach involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, which proceeds via a Smiles rearrangement to form benzofuran derivatives in good to excellent yields. nih.gov Another catalyst-free method involves the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base to generate substituted dihydrobenzofurans. nih.gov Additionally, a one-pot synthesis of benzofurans has been achieved under metal-free conditions by reacting O-arylated products of ethyl acetohydroxamate with ketones under acidic conditions, proceeding through an oxime formation and a researchgate.netresearchgate.net-rearrangement. diva-portal.org

These methodologies represent a significant step forward in the sustainable synthesis of benzofuran and dihydrobenzofuran derivatives, offering high reaction efficiency and a reduced environmental footprint. nih.gov

MethodCatalyst/ReagentSubstratesProduct TypeKey Features
Intramolecular oxa-MichaelCinchona squaramideEnones or α,β-unsaturated esters with benzylic alcohols1,3-Dihydroisobenzofuranyl-1-methylene ketones/estersHigh enantioselectivity, excellent yields organic-chemistry.orgresearchgate.net
Smiles RearrangementBase (e.g., K-tert-butoxide)2-Fluorobenzonitriles and substituted alcoholsFused BenzofuranaminesTransition-metal-free, room temperature, good to excellent yields nih.gov
[3+2] CyclizationBaseUnsaturated imines and iodine-substituted phenolsSubstituted DihydrobenzofuransCatalyst-free nih.gov
One-Pot Arylation/CyclizationAcidO-arylated ethyl acetohydroxamate and ketonesSubstituted BenzofuransTransition-metal-free, one-pot synthesis diva-portal.org

Chemoenzymatic Methods for Enantioselective Dihydrobenzofuran Derivatives

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce enantiopure compounds. These methods are particularly valuable for creating chiral dihydrobenzofuran derivatives, which are important scaffolds in bioactive molecules and natural products. researchgate.netrochester.edu

Another powerful biocatalytic strategy employs engineered enzymes for highly stereoselective transformations. Engineered myoglobins have been developed to catalyze the cyclopropanation of benzofurans with diazo reagents. rochester.edu This method constructs stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereo- and enantioselectivity (>99.9% de and ee) in high yields and on a preparative scale. rochester.edu Computational and structure-reactivity studies have provided insights into the reaction mechanism, enabling the rational design of the biocatalyst for high stereoselectivity. rochester.edu This biocatalytic approach expands the toolbox for asymmetric C-C bond formation and is useful for the development of metalloprotein catalysts for abiotic carbene transfer reactions. rochester.edu

These chemoenzymatic and biocatalytic methods offer a highly efficient and selective route to chiral dihydrobenzofuran scaffolds, which are of significant interest in medicinal and organic chemistry. rochester.edu

Enzymatic MethodEnzyme TypeReactionSubstratesKey Outcomes
Kinetic ResolutionLipaseEnantioselective acylation1-Aryl-2-propanolsPreparation of enantiopure 2,3-dihydrobenzofurans researchgate.net
Biocatalytic CyclopropanationEngineered MyoglobinAsymmetric C-C bond formationBenzofurans and acceptor-only diazoestersHighly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans (>99.9% de/ee) rochester.edu

Chemical Derivatization and Structural Modification Strategies of the 1,3 Dihydro 2 Benzofuran 5 Ylmethanol Scaffold

Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group at the 5-position of the 1,3-dihydro-2-benzofuran ring is a primary benzylic alcohol. This functionality serves as a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of 1,3-dihydro-2-benzofuran-5-ylmethanol can be readily converted into esters and ethers, which are common modifications to alter a molecule's lipophilicity and metabolic stability.

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding ester.

Etherification , the formation of an ether linkage, can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, chemoselective etherification of benzylic alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine in the presence of an alcohol and a catalyst such as dimethyl sulfoxide.

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagents and ConditionsProduct
EsterificationAcetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt(1,3-Dihydro-2-benzofuran-5-yl)methyl acetate
Etherification (Williamson)1. Sodium hydride, Tetrahydrofuran (B95107), 0 °C 2. Methyl iodide, rt5-(Methoxymethyl)-1,3-dihydro-2-benzofuran

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These carbonyl derivatives are key intermediates for further functionalization.

Selective oxidation to the aldehyde, 1,3-dihydro-2-benzofuran-5-carbaldehyde, can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). Over-oxidation to the carboxylic acid is a common side reaction that can be minimized by careful control of the reaction conditions.

For the conversion to the carboxylic acid, 1,3-dihydro-2-benzofuran-5-carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. Catalytic aerobic oxidation using transition metal catalysts, such as ruthenium or palladium, in the presence of an oxidant like oxygen, offers a greener alternative. nih.gov Analogous oxidations of 5-hydroxymethylfurfural (B1680220) to its corresponding aldehyde and carboxylic acid are well-documented and proceed under similar conditions. mdpi.comrsc.orgresearchgate.net

Table 2: Oxidation Reactions of the Hydroxymethyl Moiety
Target ProductReagents and ConditionsProduct Name
AldehydePyridinium chlorochromate (PCC), Dichloromethane, rt1,3-Dihydro-2-benzofuran-5-carbaldehyde
Carboxylic AcidPotassium permanganate (KMnO4), Water/t-Butanol, Heat1,3-Dihydro-2-benzofuran-5-carboxylic acid

Halogenation and Other Substitutions

The hydroxymethyl group can be converted to a halomethyl group, which is a versatile intermediate for nucleophilic substitution reactions. This transformation is typically achieved using standard halogenating agents. For example, reaction with thionyl chloride (SOCl2) can yield 5-(chloromethyl)-1,3-dihydro-2-benzofuran, while phosphorus tribromide (PBr3) can be used for the corresponding bromo derivative. Patent literature describes the halogenation of a similar compound, 5-cyanophthalide, using thionyl chloride in the presence of a Lewis acid catalyst. google.com

The resulting halomethyl derivatives can then undergo substitution with a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functional groups.

Table 3: Halogenation of the Hydroxymethyl Group
Halogenating AgentConditionsProduct
Thionyl chloride (SOCl2)Pyridine, 0 °C to rt5-(Chloromethyl)-1,3-dihydro-2-benzofuran
Phosphorus tribromide (PBr3)Diethyl ether, 0 °C5-(Bromomethyl)-1,3-dihydro-2-benzofuran

Modifications on the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system offers opportunities for structural modification through substitution on the aromatic ring and the construction of fused ring systems.

Aromatic and Aliphatic Substitution Patterns

The benzene (B151609) portion of the dihydrobenzofuran ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring will determine the position of the incoming electrophile. The ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group. In the case of this compound, the 5-hydroxymethyl group is also an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups, namely the 4-, 6-, and 7-positions. The regioselectivity will be influenced by the steric hindrance and the specific reaction conditions. pixel-online.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Substitution on the aliphatic portion of the dihydrofuran ring is less common but can be achieved through radical reactions or by functionalization of derivatives with unsaturation in the furan (B31954) ring followed by reduction.

Annulation and Fusion with Other Heterocyclic Systems

Annulation, the building of a new ring onto an existing one, is a powerful strategy to create complex polycyclic systems. The dihydrobenzofuran scaffold can serve as a starting point for the synthesis of various fused heterocyclic compounds. organic-chemistry.orgthieme-connect.com

Palladium-catalyzed annulation reactions of substituted dihydrobenzofurans with dienes or alkynes can lead to the formation of new carbocyclic or heterocyclic rings. nih.govnih.gov For example, a Heck-type reaction followed by an intramolecular cyclization can be employed to construct a new ring fused to the dihydrobenzofuran core. organic-chemistry.org Furthermore, [4+1] and [3+2] cycloaddition reactions are also utilized to build five-membered rings onto the existing scaffold. organic-chemistry.orgrsc.org These strategies have been employed to synthesize a variety of fused systems, including dihydrobenzofuran-fused pyridones. nih.gov

Table 4: Examples of Ring Modification Reactions
Reaction TypeGeneral ReactantsResulting Structure Type
Electrophilic Aromatic Substitution (Nitration)Nitric acid, Sulfuric acidNitro-substituted dihydrobenzofuran
Palladium-Catalyzed AnnulationAlkenes or Alkynes with a functionalized dihydrobenzofuranPolycyclic fused dihydrobenzofuran

Analog Synthesis and Chemical Library Generation

The 2,3-dihydrobenzofuran (B1216630) motif is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The strategic generation of chemical libraries from a central scaffold like (2,3-dihydro-1-benzofuran-5-yl)methanol allows for a systematic exploration of the chemical space surrounding the core structure. This exploration is crucial for identifying molecules with optimized properties and for understanding structure-activity relationships (SAR). Diversity-oriented synthesis is a key approach, enabling the creation of structurally varied yet related molecules. rsc.org

The design of novel analogues based on the (2,3-dihydro-1-benzofuran-5-yl)methanol scaffold focuses on introducing a wide range of chemical diversity by modifying different positions of the molecule. Key strategies include derivatization of the 5-hydroxymethyl group and modification of the dihydrobenzofuran core itself.

Derivatization at the 5-Position:

The primary alcohol of (2,3-dihydro-1-benzofuran-5-yl)methanol is a versatile functional handle for derivatization. Standard organic transformations can be employed to generate a library of analogues.

Oxidation and Subsequent Condensation: The alcohol can be oxidized to the corresponding aldehyde, 2,3-dihydrobenzofuran-5-carbaldehyde. This aldehyde serves as a crucial intermediate for generating a variety of analogues through condensation reactions. For instance, a library of chalcone (B49325) derivatives can be synthesized via a Claisen-Schmidt condensation between the aldehyde and various substituted aromatic ketones. This reaction is often promoted by base and can be accelerated using methods like ultrasound irradiation to produce novel (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives in good to excellent yields.

Etherification and Esterification: The hydroxyl group can be directly converted into ethers or esters. Williamson ether synthesis with a range of alkyl halides or esterification with various carboxylic acids (or their activated derivatives like acyl chlorides) can introduce diverse lipophilic and electronic features at the 5-position.

Modification of the Heterocyclic Core:

While the starting material specifies the 5-hydroxymethyl substituent, library generation often involves parallel synthesis strategies that build the dihydrobenzofuran core with various substituents at other positions (C2, C3, etc.). For example, multicomponent reactions using diverse sets of commercially available salicylaldehydes, aryl boronic acids, and amines can lead to libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides. acs.orgacs.org These methods allow for systematic variation around the core, complementing the derivatization of a single advanced intermediate.

The following table summarizes key synthetic strategies for generating analogues from the (2,3-dihydro-1-benzofuran-5-yl)methanol scaffold.

Strategy Intermediate Reaction Type Reagents Resulting Analogues
Oxidation-Condensation2,3-Dihydrobenzofuran-5-carbaldehydeClaisen-Schmidt CondensationSubstituted Acetophenones, Base (e.g., NaOH)Chalcones
Etherification(2,3-Dihydro-1-benzofuran-5-yl)methanolWilliamson Ether SynthesisAlkyl Halides, Base5-Alkoxymethyl Ethers
Esterification(2,3-Dihydro-1-benzofuran-5-yl)methanolAcylationCarboxylic Acids/Acyl Chlorides5-Acyloxymethyl Esters
Core SynthesisVarious SalicylaldehydesMulticomponent ReactionAryl Boronic Acids, Amines, Coupling Reagents2,3-Disubstituted Dihydrobenzofurans

Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves replacing the central core of a molecule (the scaffold) with a different, often isosteric or bioisosteric, ring system. The goals of scaffold hopping include discovering novel chemotypes with improved properties, expanding intellectual property, and overcoming liabilities of the original scaffold. drughunter.com

Starting from the 2,3-dihydrobenzofuran core, several scaffold hopping strategies can be envisioned based on the principles of bioisosterism, where atoms or groups of atoms are exchanged for alternatives with similar physicochemical properties. cambridgemedchemconsulting.comprinceton.edu

Key Bioisosteric Replacements:

Dihydrofuran to Benzodioxole: While not a direct isostere, the 1,3-benzodioxole (B145889) scaffold is another bicyclic system found in many natural products and pharmacologically active molecules. nih.gov It can be considered a topological analogue. A hypothetical hop could involve replacing the dihydrofuran ring with the dioxole ring, which would significantly alter the three-dimensional shape and electronics of the original scaffold while retaining a bicyclic aromatic core.

Ring Opening/Modification: A more drastic scaffold hop involves opening the dihydrofuran ring to yield a substituted phenol. For example, cleavage of the O-C2 bond could lead to a 2-allylphenol (B1664045) derivative. While this disrupts the rigid bicyclic structure, it may retain key pharmacophoric elements attached to the phenyl ring and introduce conformational flexibility.

The following table illustrates potential scaffold hops from the 2,3-dihydrobenzofuran core.

Original Scaffold Bioisosteric Replacement Hopped Scaffold Rationale
2,3-DihydrobenzofuranO → NHIndolineClassic bioisostere; maintains size and shape, alters H-bonding.
2,3-DihydrobenzofuranDihydrofuran → Dioxole Ring1,3-BenzodioxoleTopological analogue; retains bicyclic core with different electronics.
2,3-DihydrobenzofuranRing Opening (O-C2 Cleavage)2-AllylphenolIncreases conformational flexibility while retaining phenyl substituents.

These strategies provide rational pathways for moving beyond the 2,3-dihydrobenzofuran scaffold to discover new chemical entities with potentially superior profiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dihydro 2 Benzofuran 5 Ylmethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 1,3-Dihydro-2-benzofuran-5-ylmethanol, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity.

The ¹H and ¹³C NMR spectra offer primary confirmation of the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the hydroxymethyl group. The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The two methylene (B1212753) groups of the dihydrofuran ring (at positions 1 and 3) are expected to produce signals in the aliphatic region, potentially as triplets if coupled to each other. The benzylic methylene protons of the CH₂OH group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the hydroxyl proton itself would present as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected. These would correspond to the six carbons of the benzene ring (four CH and two quaternary), the two methylene carbons of the dihydrofuran ring, and the carbon of the hydroxymethyl group. The chemical shifts are influenced by the oxygen atoms and the aromatic ring, with the oxygen-bearing carbons appearing at lower field.

Predicted NMR Data for this compound

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.2-7.0Aromatic Protons (3H, m)~160C-7a
~4.9O-CH ₂-Ar (2H, s)~130-120Aromatic Carbons (5C)
~4.6CH ₂OH (2H, s)~72C H₂-O-Ar
~3.2O-CH ₂-CH ₂-Ar (2H, t)~65C H₂OH
~2.0 (broad)OH (1H, s)~30O-CH₂-C H₂-Ar

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the two methylene groups on the dihydrofuran ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons. emerypharma.com This is an essential experiment for definitively assigning the signals in both the ¹H and ¹³C spectra. For instance, the proton signal predicted around 4.6 ppm would show a correlation to the carbon signal around 65 ppm, confirming the -CH₂OH group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. emerypharma.com Key HMBC correlations would include signals from the protons of the hydroxymethyl group to the aromatic carbons, and from the dihydrofuran ring protons to the quaternary aromatic carbons, thereby confirming the substitution pattern and the fusion of the ring systems.

Expected 2D NMR Correlations for this compound

Technique Correlating Protons Correlating Carbons Structural Information Confirmed
COSY H-1 ↔ H-3-Connectivity within the dihydrofuran ring.
HSQC Aromatic H ↔ Aromatic CAromatic H ↔ Aromatic CDirect H-C attachments for all protonated carbons.
CH₂OH ↔ C H₂OHCH₂OH ↔ C H₂OHAssignment of the hydroxymethyl group.
HMBC CH₂OH → Aromatic CCH₂OH → Aromatic CPosition of the hydroxymethyl group on the benzene ring.
H-1 / H-3 → Aromatic CH-1 / H-3 → Aromatic CFusion of the dihydrofuran and benzene rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and ether functional groups. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations from the alcohol and the dihydrofuran ether linkage would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Other expected signals include aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

FT-IR Data (Predicted) Raman Data (Predicted)
Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H stretch (alcohol)~3050Aromatic C-H stretch
~3050Aromatic C-H stretch~2950Aliphatic C-H stretch
~2950Aliphatic C-H stretch~1600Aromatic C=C stretch
~1600, ~1480Aromatic C=C stretch~1250C-O stretch (ether)
~1250C-O stretch (ether)~1050C-C stretch (ring)
~1050C-O stretch (alcohol)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₉H₁₀O₂, corresponding to a molecular weight of 150.17 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern is dictated by the stability of the resulting ions. Plausible fragmentation pathways include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 149, resulting from benzylic cleavage.

Loss of a hydroxymethyl radical: [M-•CH₂OH]⁺ at m/z 119, a common fragmentation for benzylic alcohols. This fragment corresponds to the 2,3-dihydrobenzofuran (B1216630) cation.

Loss of formaldehyde: The dihydrofuran ring might undergo cleavage, potentially losing CH₂O (30 Da) to give a fragment at m/z 120. The fragmentation of the parent 2,3-dihydrobenzofuran often proceeds via loss of ethylene, so a similar pathway could be envisioned here. nist.gov

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Notes
150[C₉H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
149[C₉H₉O₂]⁺Loss of H• from the benzylic position
132[C₉H₈O]⁺˙Loss of H₂O
121[C₈H₉O]⁺Loss of •CHO
119[C₈H₇O]⁺Loss of •CH₂OH

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within the 1,3-dihydro-2-benzofuran scaffold. The benzofuran (B130515) moiety, a fused benzene and furan (B31954) ring system, acts as the primary chromophore responsible for UV absorption. The electronic spectrum of benzofuran derivatives typically displays multiple absorption bands corresponding to π → π* transitions.

Studies on various benzofuran derivatives show that their absorption maxima (λ_max_) are influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for analysis. For instance, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. Research on 2-(5-formylbenzofuran-2-yl)acetamide and its derivatives demonstrated that introducing substituents like -NH₂, -OH, or -NO₂ can modulate the optical properties. nih.gov While the -NH₂ and -OH groups caused minor shifts, the strongly electron-withdrawing -NO₂ group resulted in significant solvatochromic shifts. nih.gov

The UV-Vis absorption spectra of benzofuran mono-crown derivatives have been recorded in tetrahydrofuran (B95107) (THF), showing two primary absorption bands. researchgate.net One major band appears around 290 nm, with another feature observed between 325-350 nm. researchgate.net These characteristics are indicative of the electronic structure of the benzofuran core.

Table 1: UV Absorption Maxima for Selected Benzofuran Derivatives

Compound/Derivative Class Solvent Absorption Maxima (λ_max_)
Benzofuran Mono-crown Derivative 1 THF 290 nm, 325-350 nm (shoulder)
Benzofuran Mono-crown Derivative 2 THF 284 nm, 325-350 nm (shoulder)

This interactive table provides examples of UV absorption data for compounds related to the 1,3-dihydro-2-benzofuran structure, illustrating typical spectral features.

X-ray Diffraction for Solid-State Structure Determination

For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, a complex benzofuran derivative, was determined by X-ray diffraction. asianpubs.orgresearchgate.net The analysis revealed that it crystallizes in the triclinic system with a P-1 space group. asianpubs.orgresearchgate.net The study detailed specific unit cell parameters, bond lengths, and angles, and identified that the crystal packing is stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions, leading to a 2D supramolecular layered structure. asianpubs.org

Such analyses are crucial for understanding structure-property relationships. While specific crystallographic data for this compound is not detailed in the provided context, the studies on its derivatives showcase the power of this technique. The data obtained allows for the unambiguous elucidation of molecular geometry and the non-covalent forces governing the solid-state assembly.

Table 2: Example Crystallographic Data for a Benzofuran Derivative

Parameter Value
Compound 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester
Crystal System Triclinic
Space Group P-1
a (Å) 9.268(13)
b (Å) 11.671(15)
c (Å) 15.414(2)
α (°) 75.185(5)
β (°) 72.683(5)
γ (°) 71.301(5)

This interactive table presents crystallographic data for a representative benzofuran derivative, highlighting the detailed structural information obtainable from X-ray diffraction analysis. asianpubs.orgresearchgate.net

Other Advanced Spectroscopic and Chromatographic Techniques

The structural elucidation of this compound and its derivatives is rarely accomplished with a single technique. A combination of spectroscopic and chromatographic methods is typically employed for comprehensive characterization. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. mdpi.commdpi.com Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com For instance, the molecular formula of novel benzofuran derivatives isolated from natural sources was confidently assigned using HRESIMS data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and signal multiplicities provide detailed information about the chemical environment of each nucleus. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com

Chromatographic Techniques: Techniques like Thin-Layer Chromatography (TLC) and Flash Chromatography are essential for monitoring reaction progress and purifying the synthesized compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) can be used for final purity assessment and analysis.

Chiroptical Spectroscopy: For chiral derivatives, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool. By comparing experimental ECD spectra with those calculated using quantum chemical methods, the absolute configuration of stereocenters can be determined. mdpi.com

The synergistic use of these techniques provides a complete picture of the molecular structure, from its elemental composition and connectivity to its three-dimensional arrangement in space.

Computational Chemistry and Molecular Modeling of 1,3 Dihydro 2 Benzofuran 5 Ylmethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule from first principles. These methods are crucial for understanding reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. scispace.comnih.gov By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for systems like 1,3-Dihydro-2-benzofuran-5-ylmethanol. mdpi.com DFT calculations can determine the optimized geometry of the molecule, revealing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties for a Dihydrobenzofuran System

Property Illustrative Value Significance
Total Energy -535.123 Hartrees Represents the molecule's stability.
HOMO Energy -6.2 eV Indicates the electron-donating ability.
LUMO Energy -0.8 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 5.4 eV Correlates with chemical reactivity and stability.
Dipole Moment 2.5 Debye Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a DFT calculation for a molecule similar in structure to this compound.

Beyond DFT, other quantum chemical methods offer varying levels of theory and accuracy. Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results but are computationally more demanding, limiting their application to smaller systems. For a molecule of this size, ab initio calculations could be used to benchmark the results obtained from DFT.

Semi-empirical methods represent a faster, albeit less accurate, alternative. aps.org These methods simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. While not as robust as DFT or ab initio methods for detailed electronic structure analysis, they are highly efficient for optimizing the geometries of large systems or for preliminary conformational searches before applying more rigorous computational techniques. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate or interpret experimental findings. wikipedia.org By calculating the magnetic shielding tensors of atomic nuclei within the molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.gov

Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. wikipedia.org Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of synthesized compounds. Discrepancies between computed and experimental shifts can also highlight the influence of solvent effects or dynamic processes not captured in the gas-phase calculation.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (Aromatic) 128.5 127.9
C3a (Aromatic) 145.2 144.8
C4 (Aromatic) 110.1 109.5
C5 (Aromatic) 135.8 135.2
C6 (Aromatic) 115.4 114.9
C7 (Aromatic) 125.0 124.6
C7a (Aromatic) 160.3 159.7
CH₂ (Furan) 72.1 71.6
CH₂OH 64.9 64.3

Note: This table presents hypothetical data for illustrative purposes. The carbon numbering is arbitrary and does not follow IUPAC standards. Actual experimental and predicted values would be required for a direct comparison for this compound.

Molecular Modeling and Simulation

While quantum chemistry focuses on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a larger context, such as its interaction with biological macromolecules or its conformational dynamics over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). cas.orgchemicalbook.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

For this compound, docking studies could be performed to investigate its potential as an inhibitor or ligand for various enzymes or receptors. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding free energy. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. thermofisher.com

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Interpretation
Binding Affinity -7.5 kcal/mol A measure of the strength of the interaction. More negative values indicate stronger binding.
Hydrogen Bonds 2 The hydroxyl group of the ligand forms H-bonds with Ser24 and Asp102 in the active site.
Hydrophobic Interactions 4 The benzofuran (B130515) ring interacts with Phe120, Leu88, Val95, and Ile150.

Note: This table is a hypothetical representation of molecular docking results and does not correspond to a specific published study on this compound.

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the flexibility of this compound and its interactions with its environment, such as a solvent or a protein binding pocket.

MD simulations are particularly useful for conformational analysis , revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. alibaba.com When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose and provide a more realistic and dynamic picture of the interactions. The simulation can reveal how the protein and ligand adapt to each other and the role of water molecules in mediating the binding.

Theoretical Studies on Reactivity and Selectivity

DFT calculations are instrumental in predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic properties and energy landscapes of reactions, a deeper understanding of a molecule's behavior can be achieved.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. researchgate.net

For the related derivative (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DHBFHP), FMO analysis was conducted using DFT at the B3LYP/6-311G(d,p) level. bhu.ac.in The calculated energies of the HOMO, LUMO, and the resulting energy gap provide a quantitative measure of its electronic properties and reactivity.

Table 1: Frontier Molecular Orbital Energies for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DHBFHP) bhu.ac.in
ParameterEnergy (eV)
EHOMO-6.012
ELUMO-2.201
Energy Gap (ΔE)3.811

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Potential (μ) : The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η).

Computational studies on the derivative DHBFHP have yielded values for these descriptors, which are summarized below. bhu.ac.in

Table 2: Global Reactivity Descriptors for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DHBFHP) bhu.ac.in
DescriptorValue (eV)
Ionization Potential (I)6.012
Electron Affinity (A)2.201
Global Hardness (η)1.905
Global Softness (S)0.525
Electronegativity (χ)4.106
Chemical Potential (μ)-4.106
Electrophilicity Index (ω)4.417

In addition to global descriptors, charge distribution analysis using methods like Mulliken population analysis helps identify reactive sites within the molecule by calculating the partial atomic charges. bhu.ac.in This analysis can reveal which atoms are more likely to be involved in electrophilic or nucleophilic attacks.

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction kinetics.

While specific mechanistic studies for reactions involving this compound are not detailed in the available literature, the standard methodology involves using DFT to:

Optimize the geometries of reactants, products, and any proposed intermediates.

Locate the transition state structure for each step of the proposed mechanism. This is a first-order saddle point on the potential energy surface.

Calculate the activation free energies , which provide a quantitative prediction of the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product states.

This approach has been successfully applied to understand complex cycloaddition and rearrangement reactions in related furan (B31954) and benzofuran systems, demonstrating its power in predicting reaction pathways and outcomes.

Computational Prediction of Optoelectronic Properties

The optoelectronic properties of molecules, which govern their interaction with light, can be effectively predicted using computational methods. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the electronic excited states of molecules. nih.govrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light and can be used to simulate UV-visible absorption spectra. nih.gov

For the related chalcone (B49325) DHBFHP, TD-DFT calculations were employed to examine its electronic properties, including HOMO and LUMO energies, which are fundamental to its optoelectronic behavior. bhu.ac.in A comprehensive TD-DFT analysis would typically involve:

Calculating the lowest-energy spin-allowed electronic excitations.

Determining the corresponding oscillator strengths, which relate to the intensity of absorption peaks.

Identifying the nature of the electronic transitions (e.g., π → π* or n → π*), which describes the redistribution of electron density upon excitation.

Such theoretical predictions are invaluable for designing novel materials with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. nih.govsemanticscholar.org

Role of 1,3 Dihydro 2 Benzofuran 5 Ylmethanol As a Key Synthon and Scaffold in Advanced Organic and Medicinal Chemistry Research

Building Block in Complex Molecule Synthesis

1,3-Dihydro-2-benzofuran-5-ylmethanol, a bifunctional molecule featuring a dihydrobenzofuran core and a reactive hydroxymethyl group, serves as a pivotal starting material in the synthesis of more elaborate molecules. Its structural rigidity and available functional handle make it an attractive synthon for constructing diverse and complex chemical entities.

The dihydrobenzofuran nucleus is a recognized structural motif in medicinal chemistry, and this compound acts as a versatile precursor for creating more complex heterocyclic systems. rsc.org The primary alcohol of the hydroxymethyl group is a key site for chemical modification. It can be readily oxidized to an aldehyde or carboxylic acid, which can then undergo a variety of condensation and cyclization reactions to form new rings.

This reactivity allows for its use as an intermediate in the synthesis of novel pharmaceuticals. lookchem.com For instance, the functional group can be transformed to participate in reactions that build fused heterocyclic systems, such as pyrazoles or benzazoles, by reacting with appropriate reagents. mersin.edu.trresearchgate.netnih.gov This strategy enables the generation of novel, polycyclic scaffolds that are of significant interest in drug discovery programs. The development of synthetic methods to forge these dihydrobenzofuran functionalities is a subject of ongoing research. rsc.org

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component of numerous biologically active natural products. nih.govresearchgate.netresearchgate.net This makes this compound a valuable starting point for the synthesis of analogs of these natural compounds. By using this building block, chemists can systematically modify the structure of a natural product to explore its structure-activity relationship (SAR) and develop new therapeutic agents with improved properties.

A notable example is in the synthesis of analogs of ailanthoidol (B1236983), a natural product that contains a 2-aryl-3-hydroxymethyl-dihydrobenzofuran core. researchgate.net Researchers can utilize synthons like this compound to create a library of ailanthoidol analogs, varying substituents on both the benzofuran (B130515) ring and the aryl group to optimize biological activity. This approach is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and drug-like characteristics. The total synthesis of natural products containing the benzofuran ring is a significant focus for synthetic organic chemists due to the wide range of biological activities these compounds exhibit. researchgate.netscilit.comrsc.org

Strategic Scaffold for Drug Discovery Initiatives (Concept)

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds. This compound is conceptually an ideal scaffold for drug discovery initiatives due to the inherent biological relevance of its core structure and its synthetic tractability.

The 2,3-dihydrobenzofuran framework is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This term signifies that the scaffold is a recurring motif in a multitude of compounds that exhibit high affinity for diverse biological targets, including approved drugs. nih.govresearchgate.net Its prevalence suggests that its three-dimensional shape is well-suited for favorable interactions within the active sites of proteins.

The design of novel inhibitors often utilizes this scaffold. For example, 2,3-dihydrobenzofuran derivatives have been designed as potential inhibitors for enzymes like PDE1B, which is a target for neurological disorders. nih.gov The hydroxymethyl group on this compound provides a crucial attachment point or "vector" for introducing chemical diversity, allowing chemists to append different functionalities to probe interactions with a target protein and optimize binding affinity.

The generation of chemical diversity is fundamental to the early stages of drug discovery, where large libraries of compounds are screened to identify initial "hits." The this compound scaffold is an excellent platform for diversity-oriented synthesis. nih.govresearchgate.net Its structure allows for modification at multiple positions—the hydroxymethyl group, the aromatic ring, and the dihydrofuran ring—enabling the creation of a vast number of distinct molecules from a common core. acs.org

Once an active "hit" compound is identified, the lead optimization phase begins. During this stage, chemists systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic profile. The modular nature of the dihydrobenzofuran scaffold is highly advantageous for this process. Researchers can synthesize and test a focused library of analogs to establish a robust structure-activity relationship, guiding the design of more effective drug candidates. acs.org This approach makes compounds based on this scaffold well-suited for inclusion in screening collections and for post-screening medicinal chemistry efforts. acs.org

Concluding Remarks and Future Research Perspectives

Unaddressed Challenges in Synthesis and Derivatization

While numerous methods exist for the synthesis of the benzofuran (B130515) and dihydrobenzofuran core, several challenges remain, particularly in the context of creating specifically substituted analogs like 1,3-dihydro-2-benzofuran-5-ylmethanol.

Furthermore, many existing synthetic protocols require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with sensitive functional groups. nih.gov A key challenge is the development of milder and more environmentally benign synthetic methods. For instance, direct C-H functionalization strategies are promising but often require expensive metal catalysts and specific directing groups, limiting their broad applicability. nih.gov

In the derivatization of this compound, a significant challenge is the selective modification of the hydroxymethyl group without affecting the dihydrofuran ring. The ether oxygen in the ring can influence the reactivity of the entire scaffold, and side reactions, such as ring-opening, can occur under certain conditions. Future research should focus on developing orthogonal protection-deprotection strategies to allow for the selective derivatization of the methanol (B129727) moiety.

Challenge AreaSpecific Unaddressed ProblemPotential Research Direction
Synthesis Poor regioselectivity for 5-substituted isomers.Development of novel catalytic systems for site-selective C-H activation.
Synthesis Harsh reaction conditions limiting functional group tolerance.Exploration of photochemical or electrochemical methods for cyclization.
Derivatization Selective functionalization of the 5-methanol group.Design of orthogonal protecting group strategies for the scaffold.
Derivatization Potential for dihydrofuran ring-opening during reactions.Investigation of reaction mechanisms to identify and mitigate pathways leading to ring instability.

Emerging Methodologies in Spectroscopic and Computational Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While standard methods like 1H NMR, 13C NMR, and mass spectrometry are routine, emerging methodologies can provide deeper structural and conformational insights.

Advanced two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are becoming increasingly crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, which is vital for confirming the stereochemistry of substituents on the dihydrofuran ring in chiral derivatives. nih.gov

Computational chemistry offers powerful predictive capabilities that complement experimental data. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR spectra), and electronic properties. mdpi.com Such calculations can help to confirm proposed structures and provide insights into the molecule's reactivity and conformational preferences. Molecular dynamics simulations can be used to study the conformational landscape of the dihydrofuran ring, which is typically non-planar, and to understand how different substituents influence its flexibility.

MethodologyApplication in CharacterizationFuture Potential
2D NMR (HMBC, HMQC) Unambiguous assignment of complex NMR spectra.Routine characterization of novel, highly substituted derivatives.
NOESY Determination of stereochemistry and conformation.Elucidation of 3D structures of biologically active derivatives.
DFT Calculations Prediction of spectroscopic data and electronic properties.Aiding in structure verification and predicting sites of reactivity.
Molecular Dynamics Analysis of conformational flexibility and dynamics.Understanding ligand-receptor interactions for biologically active analogs.

Future Directions in Mechanistic Biological Activity Research

The benzofuran scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com However, for many of these compounds, the precise mechanism of action remains poorly understood.

A primary future direction is the elucidation of the molecular targets of this compound derivatives. If a library of analogs demonstrates, for example, anticancer activity, high-throughput screening and affinity-based proteomics could be employed to identify the specific proteins or enzymes with which they interact. Understanding the molecular target is the first step in rational drug design.

Structure-Activity Relationship (SAR) studies are another critical area for future research. nih.gov By synthesizing a systematic library of derivatives of this compound—varying substituents on the aromatic ring, the dihydrofuran ring, and the methanol group—researchers can identify the key structural features responsible for a particular biological activity. This information is invaluable for optimizing lead compounds to improve potency and reduce off-target effects.

Furthermore, investigating the metabolic fate of this scaffold is essential. Future studies should focus on identifying the metabolic pathways of these compounds in vitro and in vivo to understand their stability, potential for drug-drug interactions, and to identify any potentially toxic metabolites.

Potential for Novel Applications of the this compound Scaffold

Beyond its potential in drug discovery, the this compound scaffold could find applications in other areas of science and technology.

In materials science, the benzofuran moiety is a component of some organic electronic materials. The this compound scaffold could serve as a monomer or a building block for the synthesis of novel polymers with interesting optical or electronic properties. The hydroxyl group provides a convenient handle for polymerization or for grafting the scaffold onto surfaces or other materials.

In agricultural chemistry, the inherent biological activity of the benzofuran nucleus suggests that derivatives could be developed as novel pesticides or herbicides. researchgate.net The structural diversity that can be generated from the this compound template could lead to the discovery of compounds with high efficacy and selectivity.

Finally, in the field of chemical biology, fluorescently-tagged derivatives of this scaffold could be synthesized and used as chemical probes to study biological processes. The dihydrobenzofuran core could be designed to interact with a specific biological target, and the fluorescent tag would allow for the visualization of this interaction within living cells.

Q & A

Basic: What are the common synthetic routes for 1,3-Dihydro-2-benzofuran-5-ylmethanol?

Answer:
The synthesis of this compound typically involves multi-step protocols. Key methods include:

  • Cyclization reactions : Using dihydrobenzofuran precursors with hydroxyl or acetyl groups at the 5-position. For example, acetylation at the 5-position followed by reduction (e.g., LiAlH4) to yield the methanol derivative .
  • Cross-coupling strategies : Palladium-catalyzed coupling of halogenated benzofuran intermediates with methanol-containing nucleophiles .
  • Reductive amination or hydride reductions : For example, LiAlH4 in tetrahydrofuran (THF) reduces ketone intermediates (e.g., 5-acetyl derivatives) to the corresponding alcohol .

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the dihydrobenzofuran core (e.g., protons at positions 2 and 3 as singlets due to restricted rotation) and the hydroxymethyl group (δ ~3.5–4.0 ppm). Compare with structurally similar compounds like 5-acetyl-2,3-dihydrobenzo[b]furan to identify substituent effects .
  • IR : Confirm the presence of hydroxyl (broad peak ~3200–3600 cm⁻¹) and benzofuran C-O-C stretching (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Look for fragmentation patterns consistent with the dihydrobenzofuran core (e.g., loss of H2O or CO groups) .

Advanced: How can conflicting data between NMR and X-ray crystallography be resolved for stereochemical assignments?

Answer:
Discrepancies may arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Strategies include:

  • Variable-temperature NMR : Assess rotational barriers of the dihydrobenzofuran ring to identify conformational flexibility .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate stereochemical models .
  • Overhauser effect (NOE) experiments : Detect spatial proximity of protons to confirm rigid or flexible regions .

Advanced: What methodological approaches optimize reaction conditions for higher yields in dihydrobenzofuran synthesis?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution reactions, while THF or dichloroethane stabilizes intermediates in reductive steps .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ni-Al) for cross-coupling efficiency .
  • Temperature control : Reflux conditions (e.g., 60–80°C) improve cyclization, while low temperatures (−78°C) prevent side reactions in lithiation steps .

Advanced: How do substituents on the dihydrobenzofuran core influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., acetyl) : Increase reactivity for nucleophilic attacks, potentially enhancing antimicrobial activity .
  • Hydroxymethyl group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogues with anti-inflammatory properties .
  • Steric effects : Bulky substituents at the 5-position may reduce membrane permeability but improve target specificity .

Advanced: What challenges arise in stereochemical resolution of dihydrobenzofuran derivatives?

Answer:

  • Chiral centers : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution to separate enantiomers .
  • Dynamic kinetic resolution (DKR) : Employ catalysts like Ru-based complexes to control stereochemistry during hydrogenation .
  • Crystallization-induced asymmetric transformation : Leverage solvent polarity to favor one enantiomer in solid-state formation .

Advanced: What mechanistic insights explain the regioselectivity of key reactions (e.g., acetylation, reduction)?

Answer:

  • Acetylation : The 5-position is favored due to resonance stabilization of the intermediate by the benzofuran oxygen .
  • Reduction (LiAlH4) : Hydride attack occurs preferentially at the carbonyl group over the aromatic ring due to higher electrophilicity .
  • Cross-coupling : Oxidative addition of Pd(0) to aryl halides at the 5-position is sterically and electronically favored .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

  • Acidic conditions : Protonation of the benzofuran oxygen may lead to ring-opening, especially at high temperatures .
  • Oxidative environments : The hydroxymethyl group is susceptible to oxidation (e.g., to carboxylic acids) unless protected (e.g., as a silyl ether) .
  • Basic conditions : Base-induced elimination reactions can degrade the dihydrobenzofuran core .

Advanced: What computational tools model the electronic properties of dihydrobenzofuran derivatives?

Answer:

  • DFT (Gaussian, ORCA) : Calculate HOMO/LUMO energies to predict reactivity in nucleophilic/electrophilic attacks .

  • Molecular docking (AutoDock, Schrödinger) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design 20.

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  • MD simulations (GROMACS) : Assess conformational stability in aqueous or lipid environments .

Advanced: How to design derivatives for specific applications (e.g., fluorescent probes, enzyme inhibitors)?

Answer:

  • Fluorescent probes : Introduce conjugated systems (e.g., ethenyl groups) to extend π-conjugation and redshift emission .
  • Enzyme inhibitors : Modify the hydroxymethyl group to mimic natural substrates (e.g., phosphorylated derivatives for kinase inhibition) .
  • Polymer precursors : Functionalize with cross-linkable groups (e.g., acrylates) for photopolymerization applications .

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